molecular formula C8H12N2O B8745190 2-Aminomethyl-5-methoxyaniline

2-Aminomethyl-5-methoxyaniline

Cat. No. B8745190
M. Wt: 152.19 g/mol
InChI Key: YTILCYHYGJAJCS-UHFFFAOYSA-N
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Patent
US07348332B2

Procedure details

The title compound was prepared in analogy to a) (2-aminomethyl-6-methyl-phenylamine) from 2-amino-4-methoxybenzamide. 2-Amino-4-methoxybenzamide can be prepared by the method of Koko, M. C.; Santilli, A. A. U.S. Pat. No. 5,948,775, 1999.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NCC1C=CC=C(C)C=1N.[NH2:11][C:12]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:13]=1[C:14]([NH2:16])=O>>[NH2:16][CH2:14][C:13]1[CH:17]=[CH:18][C:19]([O:21][CH3:22])=[CH:20][C:12]=1[NH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=C(C(=CC=C1)C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC(=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC(=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(C=C(C=C1)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.